molecular formula C10H5N3O2 B1204218 2-(4-Nitrobenzylidene)malononitrile CAS No. 2700-23-4

2-(4-Nitrobenzylidene)malononitrile

Cat. No. B1204218
CAS RN: 2700-23-4
M. Wt: 199.17 g/mol
InChI Key: BDTIGNGBIBFXSE-UHFFFAOYSA-N
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Description

2-(4-Nitrobenzylidene)malononitrile is a compound where the benzylidenemalononitrile unit exhibits near planarity, with a slight deviation observed for a terminal N atom. The nitro group attached to the benzene ring is approximately coplanar, indicating a structured molecular conformation, which is further stabilized by an intramolecular C—H⋯N hydrogen bond (Chang et al., 2012).

Synthesis Analysis

The synthesis of 2-(4-Nitrobenzylidene)malononitrile involves the use of 4-nitrobenzaldehyde as a starting material, which undergoes a series of reactions to yield the target compound. This process is characterized by its efficiency, yielding a substantial amount of the desired product from the starting materials (Hou et al., 2016).

Molecular Structure Analysis

The molecular structure of 2-(4-Nitrobenzylidene)malononitrile is defined by its near-planar benzylidenemalononitrile unit and the coplanar arrangement of the nitro group with the benzene ring. This conformation is crucial for its reactivity and interactions in various chemical contexts (Chang et al., 2012).

Chemical Reactions and Properties

2-(4-Nitrobenzylidene)malononitrile participates in various chemical reactions, serving as a pivotal intermediate in the synthesis of complex molecules. For instance, its reaction with trimethyl phosphite yields dimethyl 2,2-dicyano-1-(4-nitrophenyl)propylphosphonate, highlighting its utility as a synthetic intermediate (Wang et al., 2009).

Physical Properties Analysis

While specific details on the physical properties of 2-(4-Nitrobenzylidene)malononitrile are not provided in the available literature, the molecular structure and synthesis pathways suggest that it is a crystalline compound with defined melting and boiling points, solubility characteristics, and spectral properties that can be deduced from its chemical structure and intermolecular interactions.

Chemical Properties Analysis

The chemical properties of 2-(4-Nitrobenzylidene)malononitrile, such as its reactivity, stability, and interaction with other compounds, are influenced by its molecular structure. The planarity of the benzylidenemalononitrile unit and the positioning of the nitro group play significant roles in its chemical behavior, making it a versatile intermediate in organic synthesis (Chang et al., 2012).

Scientific Research Applications

  • Toxicity Studies : 2-(4-Nitrobenzylidene)malononitrile, a variant of benzylidene malononitrile, has been studied for its toxic properties and mechanisms. Elevated levels of thiocyanate were found in patients treated with 4-nitrobenzylidene malononitrile, highlighting its significance in toxicity studies (Jones & Israel, 1970).

  • Chemical Synthesis Applications : The compound has been used in the preparation of new benzylidenemalononitriles through SNAr reactions, demonstrating its utility in chemical synthesis and potential applications in creating naphtho[1,2-b]pyrans (Dell, Bloxham & Smith, 1994).

  • Medical Research : It has been explored for its medical applications, particularly in reducing apoptosis-mediated liver injury in mice, suggesting potential therapeutic uses in liver diseases (Vanichkin et al., 2002).

  • Chemotherapy Research : 4-Nitrobenzylidene malononitrile was found to reduce chemotherapy toxicity without impairing its efficacy in mice, indicating its potential in improving chemotherapy treatments (Novogrodsky et al., 1998).

  • Insulin Resistance Studies : The compound has shown to improve the resistance of insulin-producing beta-cells to oxidants and inflammatory cytokines, which may have implications in diabetes research (Turpaev & Welsh, 2016).

  • Detection of Cyanide in Water : It has been used in creating chromogenic devices for the detection of cyanide in water, demonstrating its application in environmental monitoring (Schramm, Menger & Machado, 2016).

Safety And Hazards

While specific safety and hazard information for 2-(4-Nitrobenzylidene)malononitrile is not available, it is generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment when handling similar chemicals .

properties

IUPAC Name

2-[(4-nitrophenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N3O2/c11-6-9(7-12)5-8-1-3-10(4-2-8)13(14)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTIGNGBIBFXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181491
Record name 2-(4-(Hydroxy(oxido)amino)benzylidene)malononitrile
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Molecular Weight

199.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrobenzylidene)malononitrile

CAS RN

2700-23-4
Record name 4-Nitrobenzylidenemalononitrile
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Record name NSC-637341
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Record name 4-Nitrobenzylidenemalononitrile
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Record name 2-(4-(Hydroxy(oxido)amino)benzylidene)malononitrile
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Record name Propanedinitrile, 2-((4-nitrophenyl)methylene)-
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Record name 2-(4-(HYDROXY(OXIDO)AMINO)BENZYLIDENE)MALONONITRILE
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Synthesis routes and methods

Procedure details

3.45 Grams(22.83 mmol) of 4-nitrobenzaldehyde and 1.52 grams(23.03 mmol) of malononitrile were dissolved in 200 milliliters of anhydrous ethanol. To this was added 0.35 milliliter of triethylamine, and the mixture was stirred and refluxed, under nitrogen, for 2 hours. The solvent was removed using a rotary evaporator and the crude reaction product was crystallized from ethanol. 2.33 Grams(51.5%) of the product was obtained. IR (in nujol) analysis showed bands at 3100, 3025, 2950-2850, 2220 (CN), 1595, 1570, 1510, 1450, 1410, 1365, 1340, 1315, 1300, 1210, 935, 850, 835, 780, 745, 680 and 620 cm-1NMR (CDCl3) analysis showed signals at 8.40(d, 2H, J=9 Hz), 8.08(d, 2H, J=9 Hz) and 7.89(s, 1H) ppm.
Quantity
22.83 mmol
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
151
Citations
V Campisciano, F Giacalone, M Gruttadauria - ChemCatChem, 2022 - Wiley Online Library
The aim of this Perspective is to start a discussion about the real usefulness of more or less sophisticated catalytic systems for the Knoevenagel reaction with malononitrile, a reaction …
MJ Chang, TC Fang, HY Tsai, MH Luo… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C10H5N3O2, the benzylidenemalononitrile unit is nearly planar, with a maximum deviation of 0.129 (2) Å for a terminal N atom; the nitro group is approximately …
Number of citations: 1 scripts.iucr.org
P Güller, Z Dağalan, U Güller, U Çalışır… - Journal of Molecular …, 2021 - Elsevier
The activities of enzymes can be targeted in the treatment of some diseases. Recently, this strategy has been used frequently in the development of new drugs. Carbonic anhydrase …
Number of citations: 13 www.sciencedirect.com
NH Ouf, AEGE Amr, MI Sakran - Medicinal Chemistry Research, 2015 - Springer
A series of the newly substituted pyrano[1,2,3]triazine derivatives 3–14 were synthesized using compounds 1 and 2 as starting materials. Compound 2 was methylated using methyl …
Number of citations: 11 idp.springer.com
H Göksu, E Gültekin - ChemistrySelect, 2017 - Wiley Online Library
Knoevenagel condensation between aryl aldehyde derivatives with malononitrile was successfully achieved using commercially available Pd/AlO(OH) nanoparticles (0.5 wt% Pd) in an …
S Jain, T Maidh, M Badole - 2020 - nopr.niscpr.res.in
The method of microwave-assisted synthesis of benzylidenemalononitrile and its derivatives by using N,N-dimethylformamide as the catalyst is found to be a superior alternative to the …
Number of citations: 4 nopr.niscpr.res.in
X Wang, Y Hou, X Wang, Y Guo, X Zhang - Applied Surface Science, 2023 - Elsevier
Tandem reactions make it possible to convert simple raw materials into desired products without separating and purifying intermediates. Integrating metal–organic frameworks (MOFs) …
Number of citations: 5 www.sciencedirect.com
M Zhao, K Deng, L He, Y Liu, G Li… - Journal of the …, 2014 - ACS Publications
Uniform core–shell Pd@IRMOF-3 nanostructures, where single Pd nanoparticle core is surrounded by amino-functionalized IRMOF-3 shell, are prepared by a facile mixed solvothermal …
Number of citations: 649 pubs.acs.org
N Zengin, H Burhan, A Şavk, H Göksu, F Şen - Scientific RepoRtS, 2020 - nature.com
Monodisperse nickel/copper nanohybrids (NiCu@MWCNT) based on multi-walled carbon nanotubes (MWCNT) were prepared for the Knoevenagel condensation of aryl and aliphatic …
Number of citations: 16 www.nature.com
R Munirathinam, J Huskens, W Verboom - Journal of flow chemistry, 2014 - akjournals.com
The covalent attachment of piperazine onto the inner walls of a microreactor using glycidyl methacrylate polymer brushes has been demonstrated. The piperazine-containing polymer …
Number of citations: 12 akjournals.com

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